molecular formula C13H13F3N2O2S B12103424 (6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester

(6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester

Cat. No.: B12103424
M. Wt: 318.32 g/mol
InChI Key: RWOKWJOVACCFFO-UHFFFAOYSA-N
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Description

(6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a benzothiazole ring, which is further linked to a carbamic acid tert-butyl ester group. The trifluoromethyl group imparts significant chemical stability and lipophilicity, making this compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester typically involves the condensation of 6-trifluoromethyl-benzothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the addition of a base to facilitate nucleophilic attack.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted benzothiazoles

Scientific Research Applications

(6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can inhibit or activate specific pathways, leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-(trifluoromethyl)benzothiazole
  • 6-(Trifluoromethyl)-1,3-benzothiazol-2-ylamine
  • 2-Trifluoromethyl benzimidazoles

Uniqueness

Compared to similar compounds, (6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester stands out due to its unique combination of a trifluoromethyl group and a carbamic acid tert-butyl ester group. This combination imparts enhanced stability, lipophilicity, and bioavailability, making it particularly valuable in pharmaceutical and industrial applications.

Properties

IUPAC Name

tert-butyl N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2S/c1-12(2,3)20-11(19)18-10-17-8-5-4-7(13(14,15)16)6-9(8)21-10/h4-6H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOKWJOVACCFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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